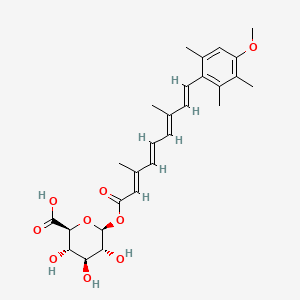

异阿维酸葡萄糖醛酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

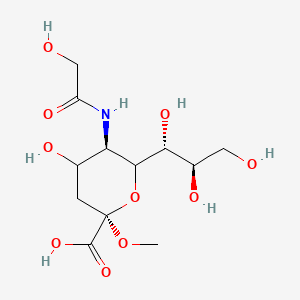

Isoacitretin Glucuronide is a glucuronide conjugate of Isoacitretin, a retinoid . Retinoids are compounds that have similar activity to vitamin A, which helps regulate the immune system, impacts cellular growth, differentiation, proliferation, and plays a role in embryonic development . Glucuronidation is a process where glucuronic acid is transferred to a substrate by UDP-glucuronosyltransferase .

Chemical Reactions Analysis

Glucuronidation, the process that forms glucuronides like Isoacitretin Glucuronide, involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate . This process increases the water solubility of the substrate, facilitating its elimination from the body .

科学研究应用

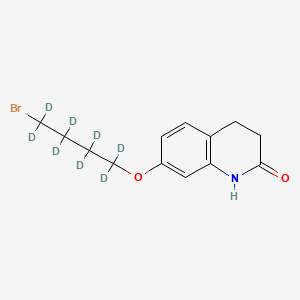

抗肿瘤活性和药物递送

Ting-Yi Juan 等人 (2009 年) 的一项研究重点关注了一种新型的细胞不可渗透的葡萄糖醛酸酯前药,9-氨基喜树碱葡萄糖醛酸酯 (9ACG),证明了其对小鼠体内人肿瘤异种移植物的有效抗肿瘤活性。该研究强调了巨噬细胞和中性粒细胞在肿瘤微环境中激活 9ACG 中的重要作用。此外,研究发现将 9ACG 与抗血管生成疗法相结合可以增强其抗肿瘤效果,表明葡萄糖醛酸酯前药在癌症治疗中通过靶向递送和激活机制具有潜力 Ting-Yi Juan 等人,临床癌症研究,2009 年。

代谢和药代动力学

Ajay Kumar 等人 (2011 年) 的研究开发了一种 LC- ESI- MS/MS 生物分析方法,用于测定人血浆中的阿维酸及其代谢物异阿维酸。这项研究对于了解异阿维酸葡萄糖醛酸酯的稳定性和药代动力学特征至关重要,有助于其在临床药理学和毒理学研究中的应用。它强调了准确测量药物和代谢物浓度对于治疗监测和药物开发的重要性 Ajay Kumar 等人,生物医学色谱:BMC,2011 年。

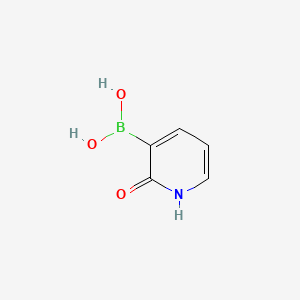

酶激活的荧光探针

Yinzhu Jin 等人 (2018 年) 设计了一种酶激活的关闭开启近红外 (NIR) 荧光探针 HC-glu,用于检测体外和体内的 β-葡萄糖醛酸苷酶 (GLU) 活性。鉴于 GLU 作为原发性癌症和药物代谢的生物标记,该探针的开发对于诊断和监测癌症具有重要意义。该探针能够定量和特异性地检测各种细胞类型和动物模型中的内源性 GLU 活性,突出了其在临床诊断应用和药物开发中的潜力 Yinzhu Jin 等人,分析化学,2018 年。

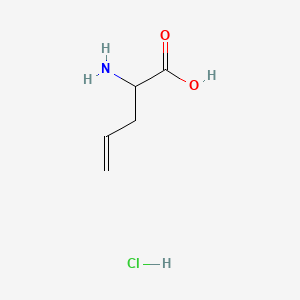

催化合成

Michael Bosco 等人 (2010 年) 探索了使用路易斯酸性多金属氧酸盐作为催化剂,在微波辐射下合成葡萄糖酸酯。这项研究提供了对涉及葡萄糖醛酸酯化合物的化学合成过程的见解,展示了一种用于酯化反应的环保且有效的方法。该研究结果可能会通过提供一种合成葡萄糖醛酸酯前药和其他具有潜在治疗应用的葡萄糖酸衍生物的新方法,对制药行业产生影响 Michael Bosco 等人,ChemSusChem,2010 年。

作用机制

Target of Action

Acitretin O-beta-D-glucuronide, also known as Isoacitretin Glucuronide, primarily targets retinoid receptors such as RXR (Retinoid X Receptor) and RAR (Retinoic Acid Receptor) in the skin . These receptors play a crucial role in normalizing the growth cycle of skin cells .

Mode of Action

It is believed to work by interacting with its targets, the retinoid receptors, which help normalize the growth cycle of skin cells . This interaction leads to changes in the cell growth cycle, particularly in the context of skin cells.

Result of Action

Acitretin O-beta-D-glucuronide, as a retinoid, works by inhibiting the excessive cell growth and keratinization (a process by which skin cells become thickened due to the deposition of a protein within them) seen in conditions like psoriasis . It therefore reduces the thickening of the skin, plaque formation, and scaling .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O9/c1-14(10-11-19-16(3)13-20(34-6)18(5)17(19)4)8-7-9-15(2)12-21(28)35-27-24(31)22(29)23(30)25(36-27)26(32)33/h7-13,22-25,27,29-31H,1-6H3,(H,32,33)/b9-7+,11-10+,14-8+,15-12+/t22-,23-,24+,25-,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZDSEGJHOGTFE-QOKVZKDXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746963 |

Source

|

| Record name | 1-O-[(2E,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99792-36-6 |

Source

|

| Record name | 1-O-[(2E,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B584967.png)